Product packaging for Boc-2-Nal-OH(Cat. No.:CAS No. 58438-04-3)

Boc-2-Nal-OH

Cat. No.: B558725
CAS No.: 58438-04-3
M. Wt: 315.4 g/mol
InChI Key: URKWHOVNPHQQTM-HNNXBMFYSA-N
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Description

Significance of Unnatural Amino Acids in Expanding the Chemical Repertoire

The twenty naturally occurring amino acids form the fundamental building blocks of proteins. However, the introduction of unnatural amino acids (UAAs) into proteins and peptides has significantly expanded the chemical and functional diversity of these biomolecules. frontiersin.orgrsc.org UAAs are not encoded by the standard genetic code and can be incorporated into proteins through various techniques, including chemical synthesis and genetic code expansion. bitesizebio.comnih.gov

The incorporation of UAAs allows for the introduction of novel functional groups, such as fluorescent probes, cross-linkers, and post-translational modifications, into proteins. This has enabled researchers to study protein structure and function in new ways, as well as to create proteins with enhanced stability, activity, and therapeutic properties. rsc.orgnih.gov For example, UAAs have been used to develop more effective cancer drugs by increasing the affinity of the drug for tumor cell receptors.

Overview of Boc-Protecting Group Chemistry in Amino Acid Derivatives

In peptide synthesis, it is crucial to protect the reactive functional groups of amino acids to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino group of amino acids. nih.gov The Boc group is stable under many reaction conditions but can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). libretexts.org

The use of Boc-protected amino acids, like Boc-3-(2-naphthyl)-L-alanine, offers several advantages in peptide synthesis. The Boc group's stability allows for the selective deprotection of other protecting groups on the amino acid side chains, enabling the synthesis of complex peptides with specific modifications. Furthermore, the Boc group can enhance the solubility and stability of amino acids, which can improve the efficiency of peptide synthesis. chemimpex.com

Role of the Naphthyl Moiety in Conferring Specific Chemical and Biological Attributes

The naphthyl group is a bicyclic aromatic hydrocarbon that can be incorporated into molecules to modify their chemical and biological properties. researchgate.net In medicinal chemistry, the naphthalene (B1677914) moiety is a versatile scaffold that has been used to develop a wide range of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. researchgate.netresearchgate.netijpsjournal.com

The incorporation of a naphthyl group into a molecule can enhance its binding affinity to biological targets, such as enzymes and receptors. chemimpex.comchemimpex.com This is due to the large, hydrophobic surface area of the naphthyl group, which can participate in favorable interactions with the binding site. The naphthyl moiety can also improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. chemimpex.com

Historical Context and Evolution of 3-(2-naphthyl)-L-alanine Derivatives in Peptide and Drug Design

The development of 3-(2-naphthyl)-L-alanine and its derivatives has been driven by the need for new tools and building blocks in peptide and drug design. The unique properties of the naphthyl group, combined with the versatility of amino acid chemistry, have made these compounds attractive targets for synthesis and application.

Early research focused on the synthesis and incorporation of 3-(2-naphthyl)-L-alanine into peptides to study the effects of this unnatural amino acid on peptide structure and function. More recently, there has been a growing interest in using 3-(2-naphthyl)-L-alanine derivatives as building blocks for the development of new drugs. chemimpex.comlookchem.com For example, these compounds have been used to synthesize potent and reversible inhibitors of enzymes such as Cathepsin C. lookchem.com The continued exploration of 3-(2-naphthyl)-L-alanine derivatives is expected to lead to the discovery of new therapeutic agents and research tools. chemimpex.comnih.gov

PropertyValueSource
CAS Number 58438-04-3 chemimpex.comfishersci.dk
Molecular Formula C18H21NO4 chemimpex.comfishersci.dk
Molecular Weight 315.36 g/mol lookchem.com
Melting Point 92-95 °C lookchem.comchemicalbook.com
Appearance White to off-white powder chemimpex.com
Solubility Soluble in Ethanol lookchem.com
Optical Rotation [a]20D = 45 ± 2 ° (C=2 in EtOH) chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO4 B558725 Boc-2-Nal-OH CAS No. 58438-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKWHOVNPHQQTM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427309
Record name Boc-3-(2-naphthyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58438-04-3
Record name Boc-3-(2-naphthyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Naphth-2-yl-L-alanine, N-BOC protected
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Synthetic Methodologies for Boc 3 2 Naphthyl L Alanine and Its Analogues

Stereoselective Synthesis Approaches

Stereoselective synthesis is a cornerstone of modern organic chemistry, enabling the production of enantiomerically pure compounds, which is particularly vital in the pharmaceutical industry. bohrium.com

Asymmetric Hydrogenation Utilizing Chiral Catalysts.acs.orgwiley.com

Asymmetric hydrogenation is a powerful technique for establishing stereocenters. bohrium.com The choice of the chiral ligand is paramount for achieving high catalytic activity and stereoselectivity. bohrium.comwiley.com

The BoPhoz class of ligands, which are based on a ferrocene (B1249389) backbone, have demonstrated exceptional activity in many rhodium-catalyzed hydrogenations. A variant, MeBoPhoz, has shown excellent performance in the rhodium-catalyzed asymmetric hydrogenation of carbon-carbon double bonds in dehydroamino acids and α,β-unsaturated acids and esters, achieving high turnover numbers. This method is a key strategy for preparing precursors to amino acids. mdpi.com Transition metal-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives is a well-established and valuable method for preparing these precursors. mdpi.com

The general efficacy of rhodium catalysts with various chiral phosphine (B1218219) ligands in the asymmetric hydrogenation of dehydroamino acid derivatives is well-documented. wiley-vch.deacs.org For instance, the hydrogenation of methyl (Z)-α-acetamidocinnamate is a common benchmark reaction to evaluate new chiral ligands. wiley-vch.de Many ligands, including those in the BoPhoz family, exhibit exceedingly high enantioselectivities in such reactions. wiley-vch.de

Table 1: Performance of Rhodium-MeBoPhoz in Asymmetric Hydrogenation
SubstrateProductEnantiomeric Excess (ee)Catalyst Loading (s/c)Reference
Dehydroamino acidsChiral amino acid derivativesHighup to 100,000
α,β-unsaturated acidsChiral carboxylic acidsHighup to 100,000
α,β-unsaturated estersChiral estersHighup to 100,000

The design of chiral ligands is critical for effective asymmetric catalysis. bohrium.comacs.org Ligands with C2 symmetry, such as DIOP and BINAP, have been historically significant in achieving high levels of enantiomeric induction. wiley.com The development of atropisomeric bisphosphines, like SYNPHOS and DIFLUORPHOS, has further expanded the toolbox for asymmetric hydrogenation. bohrium.com

The mechanism of chiral induction involves the formation of a chiral metal complex where the ligand creates a chiral environment around the metal center. bohrium.com This environment dictates the facial selectivity of hydrogen addition to the prochiral substrate. The steric and electronic properties of the diphosphine ligands can be finely tuned to optimize the effectiveness of the hydrogenation reaction for different substrates. bohrium.com For instance, electron-rich phosphine ligands have shown high efficiency in the hydrogenation of various substrates. wiley-vch.de The rigidity and electronic nature of ligands like ZhangPhos contribute to high enantioselectivities in the hydrogenation of N-aryl β-enamino esters and α-aryl imino esters. wiley-vch.de

Rhodium-Methyl BoPhoz-catalyzed Asymmetric Hydrogenation

Chemo-enzymatic Synthesis through Transamination.researchgate.net

Chemo-enzymatic methods offer a powerful alternative to traditional chemical synthesis, often providing high stereoselectivity under mild reaction conditions. frontiersin.org Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, are particularly useful for the synthesis of chiral amines and amino acids. researchgate.netfrontiersin.org

Application of Hyper-thermostable Aminotransferases (e.g., from Thermococcus profundus).researchgate.net

A hyper-thermostable aminotransferase from the extreme thermophile Thermococcus profundus (MsAT) has been successfully used to synthesize 3-(2-naphthyl)-L-alanine. researchgate.net The reaction involves the transamination of 3-(2-naphthyl)pyruvate with L-glutamate as the amino donor. researchgate.net A key advantage of this system is that the equilibrium of the reaction is shifted towards the product due to the low solubility of 3-(2-naphthyl)-L-alanine, which precipitates from the reaction mixture. researchgate.net This process yields optically pure product (>99% ee) with a high molar yield. researchgate.net The enzyme exhibits optimal activity at a high temperature (70°C), which is characteristic of enzymes from hyperthermophiles. researchgate.net

Table 2: Synthesis of 3-(2-naphthyl)-L-alanine using MsAT
Substrate 1Substrate 2TemperatureProductEnantiomeric Excess (ee)Yield (mol/mol)Reference
3-(2-naphthyl)pyruvate (180 mM)L-glutamate (360 mM)70°C3-(2-naphthyl)-L-alanine>99%93% researchgate.net
Substrate Specificity and Reaction Equilibrium Considerations in Biocatalysis.researchgate.net

The substrate specificity of aminotransferases is a critical factor in their application. frontiersin.orgacs.org These enzymes can exhibit broad substrate ranges, making them valuable for the synthesis of unnatural amino acids. researchgate.net However, most transaminase reactions are reversible, which can limit product yield. researchgate.net In the case of the synthesis of 3-(2-naphthyl)-L-alanine, the low solubility of the product provides a powerful driving force to shift the reaction equilibrium towards completion. researchgate.net

Understanding the structural basis of substrate specificity is key to engineering these enzymes for improved or novel activities. frontiersin.orgfrontiersin.org The active site of an aminotransferase contains specific residues that interact with the substrate, determining its binding and orientation for catalysis. mdpi.comsci-hub.se For example, in human aspartate aminotransferase (GOT1), electrostatic interactions and precise positioning of the substrate in the active site are crucial for its high selectivity. mdpi.com The ability to profile the substrate specificity of aminotransferases rapidly is essential for discovering new biocatalytic applications. acs.org

Dynamic Kinetic Resolution of Racemic Intermediates

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of a racemate into a single enantiomer with a 100% yield. princeton.edu This process combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. princeton.edursc.org For the synthesis of L-3-(2-naphthyl)alanine, DKR has been successfully applied, often employing a chemoenzymatic approach. researchgate.net

A notable example involves a dual catalyst system comprising a protease and a base for the DKR of racemic N-Boc-thioesters of 2-naphthyl-alanine. researchgate.netlookchem.com In this system, the protease selectively hydrolyzes the L-enantiomer of the thioester to the corresponding L-amino acid, while the base facilitates the racemization of the remaining D-enantiomer of the thioester. researchgate.netlookchem.com This concurrent resolution and racemization drive the reaction towards the formation of the desired L-amino acid in high yield and excellent enantiomeric excess. researchgate.net

Proteases are frequently employed in the kinetic resolution of amino acid derivatives due to their high enantioselectivity. In the context of Boc-3-(2-naphthyl)-L-alanine synthesis, proteases like subtilisin have been utilized. rsc.org These enzymes catalyze the hydrolysis of the L-enantiomer of a racemic mixture of N-protected amino acid esters or amides, leaving the D-enantiomer unreacted. The efficiency of protease-mediated resolution is a cornerstone of chemoenzymatic DKR processes. rsc.orgresearchgate.net The choice of protease and reaction conditions, such as solvent and pH, is critical to achieving high enantioselectivity and yield.

The success of a DKR process hinges on the efficient racemization of the undesired enantiomer. princeton.edu For N-Boc-protected amino acid thioesters, base-catalyzed racemization is a common strategy. researchgate.net The acidity of the α-proton of the amino acid derivative allows for its abstraction by a base, leading to the formation of a planar enolate intermediate which can be protonated from either face to regenerate the racemate. The selection of an appropriate base is crucial to ensure that the rate of racemization is comparable to or faster than the rate of the enzymatic resolution. princeton.edu This prevents the depletion of the substrate for the enzymatic reaction and maximizes the yield of the desired enantiomer. princeton.edu

Protease-Mediated Resolution Strategies

Other Enantioselective Pathways (e.g., involving chiral auxiliaries)

Besides DKR, other enantioselective pathways are employed for the synthesis of Boc-3-(2-naphthyl)-L-alanine. One prominent method involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of α-amino acids, chiral nickel(II) complexes of Schiff bases derived from a chiral auxiliary and glycine (B1666218) have been utilized as glycine synthons. cas.cz For instance, the asymmetric synthesis of (S)-2-Amino-3-(1-naphthyl)propanoic acid has been achieved using a chiral Ni(II) complex. cas.cz This methodology can be adapted for the synthesis of 3-(2-naphthyl)-L-alanine. The chiral auxiliary, such as (S)-N-(2-benzoylphenyl)-N′-benzylprolinamide (BPB), controls the stereochemical outcome of the alkylation of the glycine enolate with a naphthylmethyl halide. cas.cz Subsequent hydrolysis of the complex releases the desired L-amino acid. cas.cz

Protection and Deprotection Strategies in Synthesis

The use of protecting groups is fundamental in peptide synthesis and the synthesis of complex amino acid derivatives like Boc-3-(2-naphthyl)-L-alanine to prevent unwanted side reactions. researchgate.net The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino functionality.

Boc-Protection Chemistry and its Mechanistic Aspects

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). commonorganicchemistry.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This is followed by the departure of a tert-butyl carbonate anion, which then deprotonates the newly formed carbamic acid intermediate. The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide and tert-butanol. commonorganicchemistry.com This reaction is generally performed under neutral or slightly basic conditions. youtube.com

The cleavage of the Boc group is achieved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl). researchgate.netacs.org The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is then scavenged. The resulting carbamic acid readily decarboxylates to yield the free amine. researchgate.net The kinetics of Boc deprotection can show a second-order dependence on the acid concentration. acs.org

Comparative Analysis with Other Protecting Groups (e.g., Fmoc, Z)

Protecting GroupIntroduction ReagentCleavage ConditionByproducts of CleavageOrthogonality
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl) researchgate.netacs.orgIsobutylene (B52900), CO₂Orthogonal to base-labile groups (e.g., Fmoc) and hydrogenolysis-labile groups (e.g., Z). biosynth.com
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine (B6355638) in DMF) masterorganicchemistry.comDibenzofulvene, CO₂Orthogonal to acid-labile groups (e.g., Boc, tBu) and hydrogenolysis-labile groups (e.g., Z). biosynth.comiris-biotech.de
Z (Benzyloxycarbonyl)Benzyl chloroformateHydrogenolysis (e.g., H₂/Pd), strong acid (e.g., HBr/AcOH)Toluene, CO₂Orthogonal to base-labile groups (e.g., Fmoc). researchgate.netbachem.com

The Boc/benzyl (Bzl) strategy relies on the differential acid lability of the Boc group (strong acid for cleavage) and the side-chain protecting groups (very strong acid like HF for cleavage). researchgate.net In contrast, the Fmoc/tert-butyl (tBu) strategy offers a milder approach, where the Fmoc group is cleaved by a base, and the tBu-based side-chain protecting groups are removed by a moderately strong acid (TFA). researchgate.netiris-biotech.de The Z group is often used in solution-phase synthesis and is typically removed by catalytic hydrogenation. masterorganicchemistry.com The orthogonality of these protecting groups allows for the selective deprotection of specific functional groups during a multi-step synthesis. biosynth.commasterorganicchemistry.com

Orthogonal Protection Schemes in Multi-step Synthesis

In the multi-step synthesis of complex peptides and peptidomimetics, orthogonal protection schemes are crucial for selectively deprotecting one functional group without affecting others. The tert-butyloxycarbonyl (Boc) group of Boc-3-(2-naphthyl)-L-alanine is a key component of such strategies, being stable under various conditions but readily removable with acid. chemimpex.comgoogle.com This allows for the sequential construction of peptide chains where other protecting groups, labile under different conditions, are used simultaneously.

A practical example of this is seen in the synthesis of peptidomimetic inhibitors for coronaviruses. nih.gov In these synthetic pathways, Boc-3-(2-naphthyl)-L-alanine is coupled with an amine component after the amine has been deprotected. nih.gov This amine may have been previously protected by a group such as a benzyloxycarbonyl (Z or Cbz) group, which is removable by hydrogenolysis. nih.gov The resulting dipeptide, now containing the acid-labile Boc group and potentially other protecting groups on different parts of the molecule, can undergo further selective transformations. For instance, the Boc group can be removed using 4N HCl in dioxane to liberate the amine for the next coupling step, while other groups like esters or the Z group remain intact. nih.gov This demonstrates a classic orthogonal approach where the Boc and Z groups can be removed in any order, providing significant synthetic flexibility. nih.govrsc.org

The table below illustrates a common orthogonal pair used in syntheses involving Boc-3-(2-naphthyl)-L-alanine.

Protecting GroupChemical StructureCleavage ConditionsStability
Boc (tert-butyloxycarbonyl)(CH₃)₃C-O-CO-Mild Acid (e.g., TFA, HCl in dioxane)Stable to base, hydrogenolysis
Z/Cbz (Benzyloxycarbonyl)C₆H₅CH₂-O-CO-Catalytic Hydrogenolysis (H₂/Pd), Strong AcidStable to mild acid and base

Scalability and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of Boc-3-(2-naphthyl)-L-alanine and its derivatives necessitates significant process optimization to ensure efficiency, cost-effectiveness, and high purity on a large scale.

Optimization for Multikilogram Scale Production

The synthesis of single-enantiomer 2-naphthylalanine derivatives, including the Boc-protected form, has been successfully optimized for production at the multikilogram scale. acs.orglookchem.com A key strategy involves the asymmetric hydrogenation of an enamide precursor, methyl 2-acetamido-3-(2-naphthyl)propenoate, using a rhodium catalyst with a chiral ligand like methyl BoPhoz. acs.org This particular step has been shown to proceed smoothly at a large scale, achieving high enantiomeric excess. acs.org Similarly, large-scale syntheses of more complex molecules, such as tachykinin receptor antagonists, utilize Boc-L-3-(2-naphthyl)alanine as a starting material in multi-step processes designed to be free of chromatography, a critical consideration for industrial viability. acs.org Dynamic kinetic resolution has also been identified as a practical approach for scaled-up syntheses of related amino acids, with successful preparations reaching the 150-gram scale. mdpi.com

Purification and Enantiomeric Purity Enhancement via Crystallization

Achieving high chemical and enantiomeric purity is a critical final step in the manufacturing process. Crystallization is a powerful and scalable technique for purification. In the synthesis of 2-naphthylalanine, while the initial asymmetric hydrogenation yields a product with high enantiomeric excess (97.9% ee), this can be further enhanced to greater than 99.5% ee through the crystallization of a methanesulfonic acid salt of the amino ester intermediate. acs.org This method effectively removes the minor enantiomer, resulting in an exceptionally pure product. acs.org Similarly, in syntheses of other complex chiral molecules, crystallization is employed to achieve both high chemical purity (e.g., 98.6%) and enantiomeric selectivity (>99%). mdpi.com The low solubility of 3-(2-naphthyl)-L-alanine itself can be exploited, as it precipitates from the reaction mixture during certain chemo-enzymatic syntheses, which drives the reaction equilibrium forward and results in an optically pure product (>99% ee) directly. researchgate.net

The following table summarizes key data from scaled-up processes.

Process StepScaleYield / Purity OutcomeReference
Asymmetric HydrogenationMultikilogram97.9% ee acs.org
Crystallization EnhancementMultikilogram>99.5% ee acs.org
Convergent SynthesisLarge-Scale63% Overall Yield acs.org
Chemo-enzymatic SynthesisLab-Scale93% Molar Yield, >99% ee researchgate.net

Derivatization Reactions for Boc-3-(2-naphthyl)-L-alanine

Boc-3-(2-naphthyl)-L-alanine is a versatile building block primarily used after the derivatization of its carboxylic acid group. chemimpex.com

Functionalization of the Carboxyl Group for Peptide Coupling

The most common derivatization of Boc-3-(2-naphthyl)-L-alanine is the activation of its carboxyl group to facilitate the formation of a peptide (amide) bond. chemimpex.comnordmann.global This is the fundamental reaction in peptide synthesis. nordmann.global The process involves reacting the carboxylic acid with a coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of another amino acid or amine. nih.gov

Common coupling reagents used for this purpose include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (B26582) (HOBt). nih.gov These additives minimize side reactions and reduce the risk of racemization. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) and in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to neutralize the acids formed during the reaction. nih.gov This methodology has been successfully applied in the synthesis of complex peptidomimetics, where Boc-3-(2-naphthyl)-L-alanine is coupled to various amine-containing fragments. nih.gov

The table below lists common reagents for this functionalization.

Reagent TypeExample(s)Role in Reaction
Coupling AgentEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activates the carboxyl group to form a reactive O-acylisourea intermediate.
AdditiveHOBt (1-Hydroxybenzotriazole)Suppresses side reactions and racemization by forming a less reactive, more selective active ester.
BaseDIPEA (N,N-Diisopropylethylamine)Acts as a proton scavenger to neutralize acids without interfering with the coupling.
SolventDCM (Dichloromethane)Provides an inert medium for the reaction.

Reactions Involving the Naphthyl Side Chain

The functionalization of the naphthyl side chain is a key strategy for creating diverse analogues of Boc-3-(2-naphthyl)-L-alanine. These modifications allow for the fine-tuning of the molecule's properties for specific applications. A predominant method for creating these analogues is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.net

This approach typically involves the synthesis of a precursor amino acid containing a halogenated aromatic ring, which can then be coupled with a variety of boronic acid derivatives. For instance, a general strategy begins with the asymmetric hydrogenation of an α-enamide to produce a highly enantiomerically pure α-amino acid derivative. researchgate.net This intermediate, bearing a bromo-naphthyl group, can then undergo Suzuki cross-coupling to introduce different aryl or other functional groups onto the naphthyl ring system. This method is advantageous as it allows for the late-stage diversification of the side chain with high yields and retention of enantiomeric purity. researchgate.net

While direct electrophilic aromatic substitution on the pre-formed Boc-3-(2-naphthyl)-L-alanine is less commonly detailed, the principles of such reactions on naphthalene (B1677914) systems (e.g., nitration, halogenation, sulfonation) would theoretically apply, potentially offering alternative routes to functionalized analogues. youtube.com However, controlling regioselectivity and protecting the sensitive amino acid moiety would be significant challenges. The synthesis of tetrapeptide analogues of gastrin has been accomplished by replacing the methionine residue with a naphthylalanyl group, indicating the utility of these modified amino acids in creating partial agonists or antagonists for therapeutic use. lookchem.com

Table 1: Key Methodologies for Naphthyl Side Chain Modification

MethodologyKey Reagents & CatalystsPurposeKey Findings & References
Asymmetric Hydrogenation followed by Suzuki Coupling Rh(I) catalysts (e.g., Burk's DuPHOS-based), Boronic acid derivatives, Palladium catalystsTo synthesize a wide range of o-aromatic substituted naphthylalanine analogues.Generates high enantiomerically pure α-amino acid derivatives which can be further functionalized in high yields. researchgate.net
Solid-Phase Peptide Synthesis (SPPS) Diisopropylcarbodiimide (DIC), Trifluoroacetic acid (TFA), Boc-protected amino acidsTo incorporate Boc-3-(2-naphthyl)-L-alanine into peptide chains.Efficiently couples the amino acid to a resin support, followed by deprotection and further peptide chain elongation. drugfuture.com

Bioconjugation Strategies Utilizing Boc-3-(2-naphthyl)-L-alanine

Bioconjugation links biomolecules, such as proteins or peptides, to other molecules to create targeted therapies or molecular probes. The derivatives of 3-(2-naphthyl)-L-alanine are particularly valuable in this field, especially for applications in Fluorescence Resonance Energy Transfer (FRET). acs.orgacs.org FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor) and is highly dependent on the distance between them, making it a powerful tool for studying molecular interactions and conformational changes in proteins. acs.org

A key example is the synthesis of N-iodoacetyl-β-(2-naphthyl)alanine (I-Nal), a water-soluble, thiol-reactive fluorescent probe. acs.orgacs.org This probe is synthesized from its parent amino acid and is designed to act as a fluorescent acceptor. The iodoacetyl group on the probe chemoselectively reacts with the thiol group of cysteine residues that have been engineered into specific sites on a protein. acs.orgacs.org

When paired with a suitable fluorescent donor, such as a tryptophan residue (either native or introduced via site-directed mutagenesis) or another fluorescent dye, the distance between the donor and the I-Nal acceptor can be measured. acs.orgacs.org This strategy allows for the detailed study of protein structure and dynamics. The presence of charged groups on these probes facilitates the conjugation reaction and simplifies the purification of the labeled protein derivatives. acs.orgacs.org

Table 2: Naphthylalanine-Derived Probe for FRET-Based Bioconjugation

Probe NameReactive GroupTarget ResiduePaired Donor (Example)ApplicationSpectroscopic PropertyReference
N-iodoacetyl-β-(2-naphthyl)alanine (I-Nal) IodoacetylCysteine (thiol group)TryptophanFRET-based studies of protein structural transitions and dynamics.Acts as a fluorescent acceptor. acs.orgacs.org

Pre-column Derivatization for Analytical Applications

Pre-column derivatization is a crucial technique in analytical chemistry, particularly for High-Performance Liquid Chromatography (HPLC), to enhance the detection and separation of analytes. researchgate.net For amino acids like Boc-3-(2-naphthyl)-L-alanine, which may lack a strong chromophore for UV detection or need to be resolved from their enantiomers, derivatization is essential. The process involves reacting the amino acid with a specific reagent before it is injected into the HPLC column. researchgate.netnih.gov

A primary application is the determination of enantiomeric purity. Since enantiomers have identical physical properties, they cannot be separated on standard (achiral) HPLC columns. mdpi.comsigmaaldrich.com Derivatization with a chiral reagent converts the enantiomers into diastereomers. These diastereomeric pairs have different physical properties and can be readily separated on a conventional reversed-phase column. mdpi.comresearchgate.net

A widely used chiral derivatizing agent is Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govnih.govnih.govresearchgate.net This reagent reacts with the primary amine of the amino acid to form stable diastereomeric derivatives that absorb strongly at 340 nm. nih.gov By analyzing the resulting chromatogram, the ratio of the L- and D-enantiomers in the original sample can be accurately quantified. Other reagents, such as o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol like N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), are used to form fluorescent diastereomers, offering high sensitivity. researchgate.net

Table 3: Common Pre-column Derivatization Reagents for Amino Acid Analysis

Derivatizing ReagentTarget Functional GroupPurposeDetection MethodReference
Marfey's Reagent (FDAA) Primary AmineChiral resolution (forms diastereomers)UV (340 nm) nih.govnih.gov
o-Phthalaldehyde (OPA) + Chiral Thiol (e.g., Boc-D-Cys) Primary AmineChiral resolution (forms fluorescent diastereomers)Fluorescence researchgate.net
2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) Primary AmineChiral resolutionUV (254 nm) / ESI-MS nih.gov
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) Primary/Secondary AminesChiral resolutionFluorescence researchgate.net

Applications in Peptide Chemistry and Peptidomimetics

Solid-Phase Peptide Synthesis (SPPS) with Boc-3-(2-naphthyl)-L-alanine

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and production, and Boc-3-(2-naphthyl)-L-alanine is a valuable reagent in this process. chemimpex.com The Boc protecting group ensures stability and solubility, facilitating controlled and selective reactions during the stepwise assembly of the peptide chain. chemimpex.com

Boc-3-(2-naphthyl)-L-alanine is frequently utilized with Merrifield resin, a common solid support for SPPS. chemimpex.comchemimpex.com The amino acid can be pre-loaded onto the resin, creating a stable starting point for peptide elongation. chemimpex.comdrugfuture.com This specialized resin offers enhanced stability and reactivity, which is ideal for streamlining peptide synthesis. chemimpex.comchemimpex.com The functional capacity of these resins typically ranges from 0.25 to 1.0 meq/g. chemimpex.comchemimpex.com

Table 1: Properties of Boc-3-(2-naphthyl)-L-alanine Merrifield Resin
PropertyValueReference
Functional Capacity0.25 - 1.0 meq/g chemimpex.comchemimpex.com
Mesh Size100 - 200 chemimpex.comchemimpex.com
Polymer Support1% Divinylbenzene (DVB) cross-linked polystyrene chemimpex.com

The formation of peptide bonds requires the activation of the carboxylic acid group of the incoming amino acid. For Boc-3-(2-naphthyl)-L-alanine, a variety of coupling reagents are employed to ensure efficient and racemization-free bond formation. chemimpex.com Common coupling reagents include carbodiimides like 1,3-diisopropylcarbodiimide (DIC) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). drugfuture.compeptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress side reactions and minimize the loss of chiral integrity. peptide.com For instance, in the synthesis of certain peptidomimetics, the coupling of Boc-3-(2-naphthyl)-L-alanine was achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC.HCl) in the presence of HOBt and diisopropylethylamine (DIPEA). In some cases, a double coupling strategy is used to ensure the complete incorporation of the sterically hindered naphthyl-containing amino acid. drugfuture.com

The unique properties conferred by the naphthyl group make Boc-3-(2-naphthyl)-L-alanine a key component in the synthesis of complex and structurally diverse peptides. chemimpex.comchemimpex.com Its incorporation allows for the creation of novel peptide-based drugs and research probes. chemimpex.comchemimpex.com For example, it has been used in the synthesis of somatostatin (B550006) antagonists and inhibitors of the coronavirus 3C-like protease, demonstrating its utility in constructing intricate and biologically active molecules. drugfuture.com

Impact of the Naphthyl Group on Peptide Conformation and Stability

Design of Bioactive Peptides and Peptidomimetics

The design of bioactive peptides often involves the incorporation of unnatural amino acids to optimize their pharmacological profiles. Boc-3-(2-naphthyl)-L-alanine is a prime example of such a building block, valued for its ability to enhance the properties of the resulting molecules. chemimpex.com

The naphthyl side chain plays a crucial role in enhancing the binding affinity of peptides to their biological targets. chemimpex.com The large, aromatic surface area of the naphthyl group can lead to stronger hydrophobic and van der Waals interactions with complementary hydrophobic pockets in receptors or enzymes. This can result in increased potency and selectivity. By modifying peptides with this amino acid, researchers can fine-tune their bioactivity and improve their pharmacokinetic properties, making them more effective as potential drug candidates. chemimpex.com For instance, introducing unnatural amino acids like 3-(2-naphthyl)-L-alanine can enhance the binding affinity and selectivity for specific targets, which is a key strategy in drug discovery.

Strategies for Improved In Vivo Stability and Proteolytic Resistance

A major hurdle in the therapeutic application of natural peptides is their rapid degradation by proteases in the body. wiley.com The introduction of non-natural amino acids such as 2-naphthyl-L-alanine can confer resistance to enzymatic cleavage. wiley.com The bulky naphthyl side chain can sterically hinder the approach of proteases, thereby increasing the peptide's in vivo half-life. This strategy of using D-amino acids or other unnatural residues is a common technique to achieve proteolytic stabilization. ljmu.ac.uk For instance, the replacement of tryptophan with D-β-naphthylalanine in the antimicrobial peptide Pac-525 resulted in a derivative with improved antimicrobial activity and salt resistance. researchgate.net

Conformational Constraints and Molecular Scaffolds in Peptide Design

The incorporation of sterically demanding amino acids like 3-(2-naphthyl)-L-alanine can impose significant conformational constraints on a peptide backbone. upc.edu This is a crucial aspect of rational peptide design, as it helps to lock the peptide into a specific, biologically active conformation. upc.edu By reducing the conformational flexibility, the entropic penalty of binding to a receptor is minimized, which can lead to enhanced potency and selectivity. upc.edu The naphthyl group, with its rigid and planar structure, can act as a molecular scaffold, orienting other amino acid side chains in a defined spatial arrangement to optimize interactions with a biological target.

Incorporation of Boc-3-(2-naphthyl)-L-alanine into Enzyme Inhibitors and Receptor Ligands

The unique properties of Boc-3-(2-naphthyl)-L-alanine make it a valuable component in the design of potent and selective enzyme inhibitors and receptor ligands. chemimpex.comlookchem.com

Boc-3-(2-naphthyl)-L-alanine is utilized in the synthesis of dipeptidyl nitriles, which are effective and reversible inhibitors of cysteine proteases like cathepsins. lookchem.comhzdr.de In a study mapping the active site of cathepsin B, a series of dipeptide nitriles were synthesized. The introduction of β-(2-naphthyl)alanine at the P2 position resulted in the most potent inhibitor, with a Ki value of 3 µM, highlighting the favorable interactions of the naphthyl group within the enzyme's binding pocket. hzdr.de Another study on azepanone-based inhibitors of human cathepsin L showed that substituting the P2 leucine (B10760876) with β-naphthylalanine increased selectivity for cathepsin L over cathepsin K. acs.org The combination of a P3 naphthylene-1-carboxamide with a P2 β-naphthylalanine yielded a highly potent and selective inhibitor of human cathepsin L with a Ki of 0.43 nM. acs.org

Table 1: Inhibition of Cathepsin B by Dipeptide Nitriles

P2 Residue Inhibition Constant (Ki)
β-(2-naphthyl)alanine 3 µM
3-bromo-phenylalanine 5.17 µM
β-(1-naphthyl)alanine 240 µM

Data sourced from a study on Boc-protected dipeptide nitriles. hzdr.de

Boc-3-(2-naphthyl)-D-alanine has been used as a reagent in the preparation of arginine-containing tripeptides that act as ligands for the melanocortin-4 receptor (MC4R). chemicalbook.com The MC4R is a key regulator of energy homeostasis and is a target for obesity treatments. nih.gov Structure-activity relationship studies on the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 revealed that substituting the DPhe position with 3-(2-naphthyl)-D-alanine [DNal(2')] can convert melanocortin agonists into antagonists for the MC3 and/or MC4 receptors. acs.org This demonstrates the profound impact that the naphthylalanine residue can have on the pharmacological profile of a peptide, switching it from an activator to a blocker of receptor function.

Dipeptidyl Nitriles as Cathepsin Inhibitors

Investigating Aromatic Interactions in Peptide Structures

The aromatic side chains of amino acids like phenylalanine, tryptophan, and tyrosine are known to engage in various non-covalent interactions that are crucial for protein and peptide structure and function. mdpi.com The extended aromatic system of the naphthyl group in 3-(2-naphthyl)-L-alanine provides a unique tool to probe these interactions.

Comparative Studies of Naphthylalanine with Tryptophan and Phenylalanine

Naphthylalanine is often used as a substitute for tryptophan to explore potential improvements in a peptide's pharmacological properties. researchgate.net However, it is not always a straightforward replacement. A comparative study of aromatic interactions in a β-hairpin peptide showed that while both 1-naphthylalanine and 2-naphthylalanine contribute to stabilization, their geometries differ. nih.gov Geometric analysis revealed that 1-naphthylalanine adopts an edge-to-face geometry similar to tryptophan, whereas 2-naphthylalanine appears more like a substituted phenylalanine. nih.gov In another study, replacing phenylalanine residues with 2-naphthylalanine in a peptide maintained the molecular geometry. researchgate.net

The hydrophobicity of 2-naphthylalanine is higher than that of natural aromatic residues, which can influence peptide self-assembly and interaction with membranes. nsf.gov In a study of zinc complexes with dipeptide ligands, it was found that aromatic interactions involving 2-naphthylalanine contributed to a stabilizing free enthalpy change of approximately -8 to -11 kJ/mol. acs.org

Table 2: pKa Values for Amide Nitrogen Deprotonation in Dipeptide-Zinc Complexes

Dipeptide Ligand (Dpg-Xaa) pKa
Dpg-Nal (2-naphthylalanine) 6.64
Dpg-Trp (tryptophan) 6.85
Dpg-Tyr (tyrosine) 6.85
Dpg-Phe (phenylalanine) 7.17
Dpg-Gly (glycine) 8.54

Data from 1H NMR titrations of zinc complexes. acs.org

This demonstrates that the strong aromatic interaction promoted by the naphthyl group facilitates the deprotonation of the peptide backbone nitrogen at a lower pH compared to other aromatic amino acids.

Role of Naphthylalanine in Stabilizing β-Hairpin Folds

Aromatic interactions are crucial for stabilizing the β-hairpin fold in peptides, a common structural motif in proteins. nih.gov The unnatural amino acid 3-(2-naphthyl)-L-alanine (2-Nal) is often used as a substitute for tryptophan to study and enhance these interactions. nih.govresearchgate.net

In a study comparing the stabilizing effects of different bicyclic amino acids, a 12-residue peptide was synthesized with these amino acids placed in laterally disposed positions. nih.gov The results indicated that while all bicyclic amino acids contributed significantly to the stability of the β-hairpin, 2-Nal was found to be most similar to a substituted phenylalanine in its geometric influence. nih.gov In contrast, 1-naphthylalanine more closely mimicked the edge-to-face geometry observed with tryptophan interactions. nih.gov The stabilization of β-hairpin structures is critical for designing peptides that can mimic epitopes for protein-protein and protein-nucleic acid interactions. nih.govresearchgate.net The ability to control peptide folding and self-assembly through the incorporation of residues like 2-Nal is a key strategy in developing novel biomaterials. researchgate.net

Analysis of π-Stacking and Hydrogen Bonding in Self-Assembling Peptides

The self-assembly of peptides into ordered nanostructures is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking. frontiersin.orgrsc.org The incorporation of aromatic groups, such as the naphthyl group of 2-Nal, can significantly influence these interactions and direct the formation of specific supramolecular structures. rsc.orgmdpi.com

For instance, the modification of peptides with aromatic moieties like fluorenylmethoxycarbonyl (Fmoc) can induce the formation of hydrogels through π-π stacking and hydrogen bonding. mdpi.com Similarly, the introduction of a naphthyl group can provide the necessary π-π stacking interactions to drive the alignment of short peptides into nanofibers and other ordered assemblies. rsc.org The interplay of these forces is complex; molecular dynamics simulations have shown that hydrogen bonding, π-π stacking, and CH-π interactions all contribute to the formation of stable nanofibrils with hydrophobic exteriors and hydrophilic interiors. nih.gov The specific nature of the aromatic side chains, whether they are from phenylalanine, tryptophan, or a naphthylalanine derivative, determines the handedness and morphology of the resulting self-assembled structures. rsc.orgnih.gov

Expansion of the Genetic Code with L-3-(2-Naphthyl)alanine

A groundbreaking development in molecular biology has been the expansion of the genetic code to include unnatural amino acids, thereby broadening the chemical diversity of proteins. nih.govh1.co L-3-(2-Naphthyl)alanine has been a key player in these efforts, demonstrating the feasibility of incorporating structurally distinct amino acids into proteins in living organisms. nih.goviupac.org

Site-Specific Incorporation into Proteins in Escherichia coli

Researchers have successfully incorporated L-3-(2-naphthyl)alanine site-specifically into proteins in Escherichia coli. nih.govchemsrc.comresearchgate.net This was achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this unnatural amino acid. nih.govh1.co The orthogonal system works in parallel to the endogenous protein synthesis machinery without cross-reacting with it. iupac.organnualreviews.org The engineered tRNA recognizes a unique codon, typically an amber stop codon (UAG), which is introduced at the desired site in the gene of interest. nih.govgoogle.comnih.gov When the cell's translational machinery encounters this codon, the orthogonal tRNA delivers L-3-(2-naphthyl)alanine, resulting in its incorporation into the growing polypeptide chain. nih.gov This methodology has proven to be applicable to a variety of amino acids, significantly expanding the tools available for protein engineering. nih.govh1.co

Orthogonal Aminoacyl-tRNA Synthetase Evolution

The key to the site-specific incorporation of L-3-(2-naphthyl)alanine is the development of a highly specific aminoacyl-tRNA synthetase. nih.gov This was accomplished through a process of directed evolution. nih.govnih.gov Scientists started with the tyrosyl-tRNA synthetase (TyrRS) from the archaeon Methanococcus jannaschii (MjTyrRS), which does not recognize E. coli tRNAs. nih.govpnas.orgnih.gov A library of MjTyrRS mutants was created and subjected to a selection process to identify variants that could aminoacylate an orthogonal tRNA with L-3-(2-naphthyl)alanine but not with any of the 20 canonical amino acids. nih.goviupac.orgnih.gov This evolved synthetase, in conjunction with its cognate orthogonal tRNA, forms a new set of components for protein biosynthesis that operates independently of the host cell's machinery. nih.goviupac.org

Table 1: Key Components for Site-Specific Incorporation of L-3-(2-Naphthyl)alanine

ComponentDescriptionReference
Unnatural Amino AcidL-3-(2-Naphthyl)alanine nih.gov
Host OrganismEscherichia coli nih.gov
Orthogonal tRNAAn amber suppressor tRNA derived from M. jannaschii tRNATyr that is not recognized by E. coli synthetases. nih.govnih.gov
Orthogonal SynthetaseAn evolved variant of M. jannaschii tyrosyl-tRNA synthetase (MjTyrRS) that specifically charges the orthogonal tRNA with L-3-(2-naphthyl)alanine. nih.govpnas.org
Target CodonAmber nonsense codon (UAG). nih.govgoogle.com

Translational Fidelity and Efficiency

A critical aspect of expanding the genetic code is ensuring the fidelity and efficiency of incorporating the unnatural amino acid. nih.gov For L-3-(2-naphthyl)alanine, the translational fidelity has been reported to be greater than 99%. nih.govh1.co This high fidelity is crucial to ensure that only the intended unnatural amino acid is incorporated at the target site, preventing the production of a heterogeneous mixture of proteins. annualreviews.orggoogle.com Mass spectrometry analysis of proteins containing L-3-(2-naphthyl)alanine has confirmed its site-specific incorporation without detectable misincorporation of other amino acids. google.com While the efficiency of incorporation can vary, for many unnatural amino acids, including L-3-(2-naphthyl)alanine, suppression efficiencies can range from 25% to 75% of wild-type protein expression levels. nih.gov

Implications for Understanding and Enhancing Protein Function

The ability to incorporate L-3-(2-naphthyl)alanine and other unnatural amino acids into proteins opens up vast possibilities for studying and engineering protein function. nih.govh1.co The unique properties of these amino acids can be used to introduce novel chemical functionalities, spectroscopic probes, and structural elements into proteins. annualreviews.orgmdpi.com

For example, the bulky, hydrophobic naphthyl side chain of 2-Nal can be used to probe hydrophobic cores of proteins. mdpi.com Studies have shown that incorporating 2-Nal into the hydrophobic core of murine dihydrofolate reductase (mDHFR) can impact its catalytic efficiency, with the effect correlating to the change in van der Waals volume upon substitution. mdpi.com This allows for a systematic investigation of how changes in protein structure and packing affect enzyme function. mdpi.com Furthermore, replacing native aromatic residues with 2-Nal can alter substrate specificity and inhibitor binding, providing insights into enzyme-ligand interactions. mdpi.com Ultimately, the expansion of the genetic code provides a powerful tool to not only better understand the intricate workings of proteins but also to enhance their functions for various biotechnological and therapeutic applications. nih.govh1.co

Advanced Research Applications in Medicinal Chemistry and Materials Science

Drug Discovery and Development

Boc-3-(2-naphthyl)-L-alanine is a critical building block in the field of drug discovery and development, primarily utilized in the synthesis of peptides and peptide-based therapeutics. chemimpex.comchemimpex.com The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it highly suitable for solid-phase peptide synthesis. chemimpex.com The naphthyl side chain is a key feature, as it can enhance binding interactions and improve the pharmacological profiles of bioactive peptides. chemimpex.com This makes the compound invaluable for creating complex peptide structures essential for the development of new drugs. chemimpex.com

A significant application of Boc-3-(2-naphthyl)-L-alanine is in the synthesis of inhibitors and modulators for various biological targets. lookchem.comchemimpex.com The compound's unique structure is instrumental in designing molecules that can interact with specific enzymes or receptors. For instance, Boc-3-(2-naphthyl)-L-alanine is used as a reagent in the synthesis of dipeptidyl nitriles. These synthesized molecules have been identified as potent and reversible inhibitors of Cathepsin C, an enzyme implicated in various physiological and pathological processes. lookchem.com Its role as a precursor to potent enzyme inhibitors makes it a valuable tool for researchers studying enzyme mechanisms and developing new therapeutic agents. lookchem.com

The design of novel therapeutics with improved efficacy and pharmacokinetic characteristics is a central goal in medicinal chemistry. Boc-3-(2-naphthyl)-L-alanine plays a crucial role in this area by serving as a building block for peptide-based drugs. chemimpex.com The incorporation of the 2-naphthyl group into a peptide sequence can modify its shape, function, and stability. This modification can lead to enhanced bioactivity and selectivity for the intended biological target. The unique physicochemical properties conferred by the naphthyl moiety, such as altered hydrophobicity, can also improve a drug's pharmacokinetic profile, including its stability and solubility.

Boc-3-(2-naphthyl)-L-alanine and other unnatural amino acids are increasingly important in the development of targeted therapies, including antibody-drug conjugates (ADCs). chemimpex.com In bioconjugation processes, this compound can be used to link biomolecules together, which is a critical step in creating targeted drug delivery systems. chemimpex.comchemimpex.com ADCs, for example, are designed to deliver cytotoxic drugs specifically to cancer cells by attaching them to a monoclonal antibody that targets a specific antigen on the tumor cell surface. The use of amino acid derivatives in these conjugates helps to ensure the stability of the linker and facilitates the targeted release of the drug, thereby enhancing therapeutic precision and potentially reducing side effects.

High-throughput screening (HTS) is a key process in modern drug discovery, allowing for the rapid testing of large numbers of compounds. Boc-3-(2-naphthyl)-L-alanine is well-suited for use in HTS platforms. chemimpex.com Its compatibility with a wide range of coupling reagents and synthesis methodologies facilitates the construction of diverse chemical libraries of peptides and other molecules. chemimpex.com By incorporating this unnatural amino acid, researchers can design libraries of molecules with unique properties, increasing the potential for identifying highly active and selective lead compounds during the screening process.

Role in Targeted Therapies and Antibody-Drug Conjugates

Specific Therapeutic Areas

The application of Boc-3-(2-naphthyl)-L-alanine extends to specific therapeutic areas, with a notable focus on oncology. chemimpex.comchemimpex.comchemimpex.com

In the field of cancer therapeutics, Boc-3-(2-naphthyl)-L-alanine plays a role in the synthesis of peptides designed to inhibit the growth of cancer cells. chemimpex.comchemimpex.comchemimpex.com Researchers utilize this compound to create novel peptide-based drugs that can target specific biological pathways or receptors involved in cancer progression. chemimpex.comchemimpex.com The inclusion of the naphthyl group can enhance the peptide's ability to bind to its target, leading to improved efficacy. This contributes to the development of innovative strategies for cancer treatment. chemimpex.comchemimpex.com

Interactive Data Table: Applications of Boc-3-(2-naphthyl)-L-alanine

Application AreaSpecific UseKey Benefit
Drug Discovery Building block for peptide-based therapeutics chemimpex.comchemimpex.comThe naphthyl group enhances binding and pharmacological properties chemimpex.com
Enzyme Inhibition Synthesis of Cathepsin C inhibitors lookchem.comCreates potent and reversible inhibitors for research and therapeutic development lookchem.com
Targeted Therapy Component in bioconjugation and Antibody-Drug Conjugates chemimpex.comchemimpex.comFacilitates the creation of targeted drug delivery systems chemimpex.com
Cancer Research Synthesis of peptides to inhibit cancer cell growth chemimpex.comchemimpex.comContributes to the development of novel cancer treatment strategies chemimpex.comchemimpex.com
High-Throughput Screening Used to build diverse chemical libraries chemimpex.comEnables rapid identification of active and selective drug candidates

Neurological Disorders: Studying Neurotransmitter Systems and Potential Treatments

The unique structure of 3-(2-naphthyl)-L-alanine (Nal) is utilized in the field of neuroscience to probe the function of neurotransmitter systems and to design potential therapeutics for neurological disorders. chemimpex.com Its bulky aromatic side chain can be used to explore binding pockets in receptors that are often targeted by drugs.

A key area of this research is the study of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are involved in a wide range of neurological processes and are implicated in conditions like pain and epilepsy. nih.govnih.gov In one study, researchers systematically replaced a phenylalanine residue in α-conotoxin AuIB, a peptide that inhibits the α3β4 nAChR, with 3-(2-naphthyl)-L-alanine. nih.gov This substitution was designed to probe how the size, aromaticity, and hydrophobicity of the amino acid at that specific position affect the peptide's ability to bind to and inhibit the receptor. nih.gov By analyzing these interactions, scientists gain insights into the structural requirements for ligand binding, which is critical for the development of new, more selective analgesic conopeptides that target specific nAChR subtypes. nih.gov The incorporation of this non-natural amino acid serves as a powerful method to understand the molecular interactions that govern neurotransmitter receptor function. chemimpex.comnih.gov

Research AreaApplication of 3-(2-naphthyl)-L-alanineTarget SystemPotential Outcome
Neurotransmitter Receptor Probing Substitution for native aromatic amino acids (e.g., Phenylalanine) in neuropeptides. nih.govNicotinic Acetylcholine Receptors (nAChRs). nih.govUnderstanding ligand-receptor interactions to design selective therapeutics. nih.gov
Analgesic Development Used as a building block for synthetic α-conotoxin analogues. nih.govα3β4 nAChR. nih.govCreation of novel conopeptides with improved properties for pain management. nih.gov
General CNS Drug Discovery Incorporated into ligands targeting G-protein coupled receptors (GPCRs). chemimpex.comfrontiersin.orgDopamine (B1211576), Serotonin, Cannabinoid Receptors. frontiersin.orgDevelopment of treatments for various psychiatric and neurological diseases. frontiersin.org

Phosphotyrosine Mimetics and SH2 Domain Inhibitors

In cellular signaling, protein tyrosine kinases (PTKs) and the subsequent recognition of phosphorylated tyrosine (pTyr) residues by domains like the Src Homology 2 (SH2) domain are fundamental processes. nih.gov Dysregulation of these pathways is a hallmark of numerous diseases, including many cancers. nih.gov However, therapeutic agents based on pTyr are often limited by their susceptibility to hydrolysis by phosphatases. This has driven the development of non-hydrolyzable pTyr mimetics.

Boc-3-(2-naphthyl)-L-alanine is a key component in the synthesis of these stable analogues. The bulky, hydrophobic naphthyl group can effectively mimic the phenyl ring of tyrosine. This allows it to be incorporated into peptide-based inhibitors that target the pTyr binding sites of SH2 domains. Research has focused on the Growth factor receptor-bound protein 2 (Grb2), an adapter protein whose SH2 domain is crucial for the Ras signaling pathway, which is often hyperactive in breast and kidney cancers.

Scientists have designed and synthesized macrocyclic peptides containing a naphthyl-containing amino acid analogue to inhibit the Grb2 SH2 domain. nordmann.global These cyclic structures are conformationally constrained, which can lead to higher binding affinity and selectivity. nordmann.global The use of the naphthylalanine derivative is a strategic choice to create phosphatase-stable inhibitors that can effectively block aberrant signaling pathways, representing a promising avenue for anticancer drug development. nordmann.global

ComponentRole in SH2 Domain InhibitionResearch Example
Phosphotyrosine (pTyr) The natural signaling molecule recognized by SH2 domains; its phosphate (B84403) group is key for binding. nih.govN/A
Phosphatases Enzymes that remove the phosphate group from pTyr, terminating the signal and degrading pTyr-based drugs. nih.govN/A
Phosphotyrosine Mimetic A non-hydrolyzable analogue that mimics the structure and function of pTyr, providing stability against phosphatases.Phosphonate-based analogues are widely used.
3-(2-naphthyl)-L-alanine Its naphthyl group serves as a bioisostere for the phenyl ring of tyrosine within the mimetic structure. nordmann.globalUsed in the synthesis of macrocyclic Grb2 SH2 domain-binding peptides. nordmann.global

Material Science and Supramolecular Chemistry

The unique chemical properties of Boc-3-(2-naphthyl)-L-alanine also make it a valuable component in materials science, particularly in the design of self-assembling biomaterials and advanced polymers.

Creation of Advanced Polymers with Specific Properties

Boc-3-(2-naphthyl)-L-alanine can be used as a monomeric building block for the synthesis of advanced polymers with tailored properties. ibmmpeptide.com A notable application is in the creation of peptide-polymer conjugates, such as PEGylated peptides, which self-assemble into materials like hydrogels. mdpi.comnih.gov

In one study, researchers designed novel hexapeptides by replacing phenylalanine residues with naphthylalanine (Nal). nih.gov These peptides were then conjugated to polyethylene (B3416737) glycol (PEG), a hydrophilic polymer, to create an amphiphilic molecule. mdpi.comnih.gov This modification directly influenced the self-assembly behavior and the final properties of the resulting hydrogel. The incorporation of the larger, more hydrophobic naphthyl group altered the intermolecular interactions, affecting the structural, morphological, and mechanical (rheological) properties of the polymer matrix. nih.gov Such tunable hydrogels are being investigated as advanced scaffolds for tissue engineering, demonstrating how a single amino acid substitution can be used to engineer the bulk properties of a polymer-based biomaterial. nih.govresearchgate.net

Self-Assembly of Peptide-Based Biomaterials

The self-assembly of short peptides into well-ordered nanostructures is a cornerstone of bottom-up nanotechnology. The process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic forces, and π-π stacking. acs.org The naphthyl group of Boc-3-(2-naphthyl)-L-alanine makes it an excellent candidate for driving self-assembly due to its large surface area, which promotes strong hydrophobic and aromatic stacking interactions. acs.orgnih.gov

A powerful strategy to create functional biomaterials with novel properties is the co-assembly of two or more different peptide building blocks. google.comnih.gov Research has extensively explored the co-assembly of diphenylalanine (FF), a well-known self-assembling peptide, with di-D-2-naphthylalanine (a dipeptide of the naphthylalanine enantiomer). nih.govnih.govresearchgate.net

Studies have shown that these two aromatic peptides can readily co-assemble into composite tubular and fibrillar nanostructures. nih.gov The resulting material is not a simple mixture; both peptide types are incorporated into the nanotube walls, although some nanoscale phase separation may occur. nih.gov This co-assembly approach allows for the creation of composite materials whose properties are a hybrid of the individual components, expanding the diversity and complexity of achievable nanoarchitectures. google.comnih.gov

A key advantage of co-assembly is the ability to precisely control the final properties of the biomaterial. nih.govnih.gov By varying the percentage composition of diphenylalanine and di-D-2-naphthylalanine in the starting solution, researchers have demonstrated the ability to tune the mechanical properties of the resulting self-assembled nanotubes. nih.govnih.govresearchgate.net

The mechanical strength (Young's Modulus) and morphology of the composite tubes are directly dependent on the ratio of the two peptide building blocks. nih.govresearchgate.net For instance, diphenylalanine is known to form rigid tubes with a high Young's Modulus of approximately 19 GPa. nih.gov By incorporating di-D-2-naphthylalanine, the properties of the resulting structures can be modulated. nih.govnih.gov This "tunability" is critical for designing biomaterials for specific applications, such as tissue engineering scaffolds where matrix elasticity can influence cell behavior, or for creating other nanostructured materials with predetermined physical characteristics. nih.govresearchgate.net

Assembly StrategyBuilding BlocksResulting StructureKey Outcome
Self-Assembly Peptides containing 3-(2-naphthyl)-L-alanine. acs.orgnih.govFibrils, Nanotubes, Hydrogels. acs.orgnih.govFormation of ordered nanostructures driven by strong hydrophobic and π-π stacking interactions. acs.org
Co-Assembly Diphenylalanine (FF) and Di-2-naphthylalanine. nih.govnih.govresearchgate.netComposite nanotubes and nanofibers. nih.govCreation of hybrid materials with combined features of both peptides. google.com
Property Tuning Varying ratios of FF and Di-2-naphthylalanine. nih.govnih.govComposite nanotubes with variable properties. nih.govControl over the mechanical strength and morphology of the final nanostructure. nih.govresearchgate.net
Co-assembly with Other Amino Acid Derivatives (e.g., Diphenylalanine)

Development of Functional Molecules through Aromatic Interactions

The incorporation of Boc-3-(2-naphthyl)-L-alanine into molecular scaffolds serves as a powerful strategy in both medicinal chemistry and materials science for the development of novel functional molecules. The defining feature of this non-canonical amino acid is its bulky and electron-rich naphthyl group. This aromatic moiety provides a significantly larger surface area compared to the phenyl group of phenylalanine, leading to enhanced and tunable non-covalent interactions, primarily π-π stacking and hydrophobic forces. ebi.ac.ukresearchgate.netacs.org These interactions are instrumental in dictating molecular conformation, driving self-assembly processes, and mediating specific binding events, which are critical for the creation of advanced functional systems.

In medicinal chemistry, the strategic placement of the 2-naphthylalanine residue within peptide sequences is a key tactic for modulating their biological activity. Aromatic interactions are ubiquitous in biological systems and are crucial for the stability of folded protein structures, such as β-hairpins. ebi.ac.ukresearchgate.net By introducing the extended aromatic system of 2-naphthylalanine, researchers can enhance the stability of such secondary structures, which is vital for mimicking protein epitopes involved in protein-protein interactions (PPIs). ebi.ac.ukresearchgate.net The disruption of disease-relevant PPIs is a major goal in drug discovery, and peptides designed with 2-naphthylalanine can act as potent inhibitors. researchgate.netnih.govdovepress.com For instance, the interaction between the p53 tumor suppressor and its negative regulator MDM2 is a well-studied target in cancer therapy, and the design of inhibitors often relies on mimicking the key aromatic residues of p53 that bind to a hydrophobic pocket on MDM2. nih.govdovepress.comnih.gov The introduction of a naphthyl group can lead to improved binding affinity through enhanced aromatic and hydrophobic contacts.

In the realm of materials science, the strong propensity of the naphthyl group to engage in π-π stacking is harnessed to direct the self-assembly of molecules into well-ordered supramolecular structures. beilstein-journals.orgnih.gov This bottom-up approach allows for the creation of functional soft materials, such as hydrogels, with tailored properties. nih.govmdpi.com The aromatic interactions between 2-naphthylalanine residues, or between 2-naphthylalanine and other molecular components, can lead to the formation of fibrillar networks that entrap large amounts of water, resulting in the formation of a gel. acs.orgnih.govmdpi.com The characteristics of these hydrogels, including their mechanical strength and their ability to encapsulate and release therapeutic agents, are directly influenced by the nature and strength of these aromatic interactions. nih.govresearchgate.net

Detailed Research Findings

In a different study focused on carbohydrate-protein interactions, a key interaction for many biological processes, a peptide modified with 2-naphthylalanine was synthesized to probe the role of the aromatic group in binding to a chitooligosaccharide. ebi.ac.ukunl.pt The thermodynamic analysis of this interaction provided clear evidence that the larger aromatic surface of the naphthyl group enhances binding. The results showed a higher association constant (K_a) and a more favorable binding enthalpy (ΔH°) for the peptide containing 2-naphthylalanine compared to those with smaller aromatic groups, underscoring the importance of the extended π-system in molecular recognition. ebi.ac.ukunl.pt

Thermodynamic Parameters of Peptide-Carbohydrate Interaction ebi.ac.ukunl.pt
Peptide ModificationAssociation Constant (K_a) [M⁻¹]Enthalpy Change (ΔH°) [kcal/mol]Entropy Change (TΔS°) [kcal/mol]
Phe18Nal (2-Naphthylalanine)348-6.4-2.9
Phe18Trp (Tryptophan)331-6.0-2.6

The ability of 2-naphthylalanine to drive self-assembly has been effectively utilized in the creation of functional hydrogels. In one study, a series of hexapeptides were designed based on a parent sequence (FY)₃, where phenylalanine (F) was replaced with 2-naphthylalanine (Nal) and tyrosine (Y) with dopamine (Dopa). nih.gov The resulting peptides, including (Nal-Y)₃ and (Nal-Dopa)₃, were investigated for their ability to form hydrogels. The study found that these modified peptides could self-assemble into fibrillar networks, forming self-supporting hydrogels. The mechanical properties of these hydrogels were assessed, demonstrating the influence of the modified amino acids on the stiffness of the resulting material.

Furthermore, the potential of these hydrogels as drug delivery systems was explored. A doxorubicin (B1662922) (Dox)-loaded hydrogel was prepared using a peptide containing 2-naphthylalanine. The drug loading content and the release profile were quantified, highlighting the role of the peptide network in encapsulating and controlling the release of a therapeutic agent. researchgate.net

Properties of Functional Hydrogels Containing 2-Naphthylalanine
Hydrogel SystemKey ComponentDrug Loading Content (DLC)Drug Release ProfileReference
Peptide-based HydrogelGd-2Nal₂0.028 (g Dox / g Peptide)~6% release after 72 hours researchgate.net
Peptide-based HydrogelPEG₈-(Nal-Dopa)₃Not ApplicableDemonstrated biocompatibility for cell growth nih.gov

These findings illustrate the versatility of Boc-3-(2-naphthyl)-L-alanine as a building block. The strategic use of its naphthyl group allows for the rational design of functional molecules where aromatic interactions are the key determinant of their desired properties and applications in both medicine and materials science.

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the analysis of Boc-3-(2-naphthyl)-L-alanine and its derivatives, enabling separation, purification, and purity assessment.

Chiral HPLC for Purity and Enantiomeric Excess Determination

The enantiomeric purity of Boc-3-(2-naphthyl)-L-alanine is critical for its application in synthesizing stereochemically defined peptides. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the enantiomeric excess (% ee) of this compound. jk-sci.comgoogle.com

Research Findings:

Suppliers often specify a purity of ≥97.0% or higher, as determined by HPLC. sigmaaldrich.comfishersci.dkthermofisher.com

Chiral stationary phases (CSPs) are essential for the separation of the L- and D-enantiomers. sigmaaldrich.com Cyclodextrin-based columns, such as those employing hydroxypropyl-β-cyclodextrin or hydroxypropyl-γ-cyclodextrin, have been successfully used for the enantiomeric separation of N-t-Boc derivatized amino acids, including N-t-Boc-d,l-3-(2-naphthyl)alanine. researchgate.netresearchgate.net

The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve baseline separation of the enantiomers. sigmaaldrich.com

The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. google.com Research has demonstrated the synthesis of optically pure 3-(2-naphthyl)-L-alanine with an enantiomeric excess greater than 99% as determined by chiral HPLC. researchgate.net

Table 1: Chiral HPLC Systems for Amino Acid Derivative Analysis

Chiral Stationary Phase TypeTypical Mobile PhaseApplication
Cyclodextrin-based (e.g., CYCLOBOND)Methanol/Water or Acetonitrile/Water mixturesSeparation of enantiomers of N-derivatized amino acids. sigmaaldrich.comresearchgate.net
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC)Polar organic or polar ionic modesSeparation of underivatized and N-derivatized amino acids, including t-BOC derivatives. sigmaaldrich.com

RP-HPLC for Analysis of Peptide Derivatives

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is extensively used for the purification and analysis of peptides incorporating the Boc-3-(2-naphthyl)-L-alanine residue. nih.govhplc.eu The hydrophobic nature of the naphthyl group significantly influences the retention behavior of these peptides. nih.govnih.gov

Research Findings:

RP-HPLC is the standard method for purifying crude synthetic peptides and for assessing the purity of the final product. nih.govnih.gov Peptides containing the 2-naphthylalanine (Nal) residue are often purified using C18 or C8 columns. nih.govmdpi.com

Gradient elution, typically with a mobile phase system of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA), is commonly employed to separate peptides of varying hydrophobicities. hplc.eunih.gov

Studies have shown that the position of the hydrophobic residue within the peptide sequence can affect its retention time, highlighting the complexity of predicting peptide behavior in RP-HPLC. nih.gov

Table 2: Typical RP-HPLC Conditions for Peptide Analysis

ParameterTypical SettingPurpose
Stationary PhaseC18 or C8 silicaProvides a hydrophobic surface for peptide interaction. hplc.eumdpi.com
Mobile Phase A0.1% TFA in WaterAqueous component of the gradient.
Mobile Phase B0.1% TFA in AcetonitrileOrganic modifier for eluting peptides. hplc.eu
GradientLinear increase in %BElutes peptides based on increasing hydrophobicity.
DetectionUV Absorbance at 220 nm or 280 nmDetects the peptide bonds or aromatic residues, respectively. nih.gov

LC-MS and nLC-MS/MS for Molecular Weight and Sequence Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sensitive variant, nano-Liquid Chromatography-Tandem Mass Spectrometry (nLC-MS/MS), are indispensable tools for the characterization of peptides containing Boc-3-(2-naphthyl)-L-alanine. nih.gov

Research Findings:

LC-MS provides a rapid and accurate determination of the molecular weight of the synthesized peptide, confirming the successful incorporation of the Boc-3-(2-naphthyl)-L-alanine residue. nih.gov The molecular weight of the parent compound, Boc-3-(2-naphthyl)-L-alanine, is 315.4 g/mol . nih.govcalpaclab.com

Electrospray ionization (ESI) is a common ionization technique used in LC-MS for peptide analysis. nih.gov Studies on N-Boc protected derivatives show characteristic fragmentation patterns, such as the loss of isobutylene (B52900) and CO2 from the Boc group, which can aid in structural confirmation. nih.gov

nLC-MS/MS allows for the sequencing of the peptide. The peptide is fragmented in the mass spectrometer, and the resulting fragment ions (typically b- and y-ions) are analyzed to determine the amino acid sequence, thus verifying the correct placement of the 2-naphthylalanine residue within the peptide chain.

Spectroscopic Methods for Structure Elucidation and Conformational Analysis

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and spatial arrangement of Boc-3-(2-naphthyl)-L-alanine and its peptide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the precise structure of Boc-3-(2-naphthyl)-L-alanine and to study the conformation of peptides containing this residue.

Research Findings:

¹H NMR spectra are used to confirm the presence of all proton-containing functional groups. Key signals include those for the tert-butyl protons of the Boc group (a singlet typically around 1.4 ppm), the α-proton, the β-protons, and the aromatic protons of the naphthyl group. rsc.orgmdpi.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. rsc.orgresearchgate.net The chemical shifts of the carbonyl carbons in the Boc and carboxylic acid groups are sensitive to the local chemical environment and can be influenced by solvent and hydrogen bonding. researchgate.net

For peptides containing 2-naphthylalanine, two-dimensional NMR techniques like TOCSY and NOESY can be used to assign all proton resonances and to determine the peptide's three-dimensional structure in solution by analyzing through-bond and through-space correlations, respectively.

Table 3: Representative ¹H NMR Chemical Shifts for Boc-Protected Amino Acids

Proton TypeRepresentative Chemical Shift (δ, ppm)Multiplicity
tert-butyl (Boc)~1.44Singlet
α-CH~4.32Multiplet
β-CH₂VariesMultiplet
Naphthyl-H~7.4-7.9Multiplet
Note: Exact chemical shifts can vary depending on the solvent and other structural features.

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding and Secondary Structure Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and investigating intermolecular and intramolecular hydrogen bonding, which is crucial for understanding the secondary structure of peptides. researchgate.netuc.pt

Research Findings:

The FTIR spectrum of Boc-3-(2-naphthyl)-L-alanine shows characteristic absorption bands for the N-H stretch, the C=O stretch of the urethane (B1682113) (Boc group), and the C=O stretch of the carboxylic acid. nih.gov

The position of the carbonyl (C=O) stretching frequency is particularly sensitive to hydrogen bonding. uc.ptderpharmachemica.com A shift to a lower frequency (red shift) indicates the participation of the carbonyl group in a hydrogen bond.

In peptides, the amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) and the amide II band (N-H bending and C-N stretching, ~1500-1600 cm⁻¹) are used to analyze the peptide's secondary structure (e.g., α-helix, β-sheet). The incorporation of the bulky naphthyl group can influence the peptide backbone conformation and its hydrogen-bonding network. researchgate.net Studies on related systems show that changes in hydrogen bonding can be quantified by analyzing shifts in the relevant IR bands. uc.ptnih.gov

Table 4: Key FTIR Absorption Bands for Boc-Amino Acids and Peptides

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Significance
N-H (Amide)Stretch3200-3400Indicates presence of amide/urethane group.
C=O (Urethane)Stretch~1710-1730Carbonyl of the Boc protecting group.
C=O (Carboxylic Acid)Stretch~1700-1725Carbonyl of the acid moiety.
C=O (Amide I)Stretch1600-1700Sensitive to peptide secondary structure.
N-H (Amide II)Bend1500-1600Also used in secondary structure analysis.
Note: Wavenumbers are approximate and can be influenced by the molecular environment and physical state.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Derivatization Studies

Mass spectrometry is an indispensable tool for the characterization of Boc-3-(2-naphthyl)-L-alanine and its derivatives. It is routinely used to confirm the molecular identity and purity of the compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The calculated molecular weight of Boc-3-(2-naphthyl)-L-alanine is 315.369 g/mol . fishersci.dk Techniques like Electrospray Ionization (ESI-MS) are commonly employed for this purpose.

In the context of peptide synthesis, where Boc-3-(2-naphthyl)-L-alanine serves as a key building block, mass spectrometry is vital for verifying the successful incorporation of the amino acid into a peptide sequence. chemimpex.com Furthermore, in derivatization studies, such as the synthesis of peptide-based therapeutics, MS is used to confirm the structure of the final product. For instance, in the development of peptide aldehyde inhibitors, mass spectrometry would be used to verify the molecular mass of the synthesized derivatives. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is also a critical technique in studies involving peptides containing this residue. For example, LC-MS is used to monitor the stability of such peptides in biological media, like human serum, by tracking their degradation over time.

Property Value Source
Molecular Formula C₁₈H₂₁NO₄ cymitquimica.comnih.gov
Molecular Weight 315.369 g/mol fishersci.dk
Monoisotopic Mass 315.14705815 Da nih.gov
CAS Number 58438-04-3 fishersci.dknih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational properties of chiral molecules, including peptides containing Boc-3-(2-naphthyl)-L-alanine. The introduction of the naphthyl group, a strong chromophore, into a peptide backbone can significantly influence its CD spectrum.

CD spectroscopy is also employed to determine the absolute configuration of molecules during synthesis. The Cotton effects observed in the CD spectrum of a chiral molecule or a metal complex intermediate can be used to confirm the stereochemistry, ensuring the correct enantiomer is produced. cas.cz

Technique Application Key Findings
Circular Dichroism (CD) Spectroscopy Conformational analysis of peptides containing 3-(2-naphthyl)-L-alanine.The naphthyl group introduces a characteristic signal (~230 nm) and can help induce and stabilize helical secondary structures. units.it
Circular Dichroism (CD) Spectroscopy Determination of stereochemistry in asymmetric synthesis.The observed Cotton effects in the spectrum are used to confirm the configuration of chiral centers. cas.cz

Fluorescence Spectroscopy for Investigating Molecular Interactions and Conformational Changes

The naphthyl group of Boc-3-(2-naphthyl)-L-alanine is intrinsically fluorescent, making it a valuable spectroscopic probe. chemimpex.com Fluorescence spectroscopy can be used to study the local environment of the naphthyl moiety, providing insights into molecular interactions, binding events, and conformational changes in peptides.

The D-enantiomer, β-(2-naphthyl)-D-alanine (D-Nal), which shares the same fluorophore, has been extensively studied as a fluorescent probe in melanocortin (MC) peptides. nih.govusp.br The fluorescence emission profile and excited-state lifetime of the naphthyl group are highly sensitive to the polarity of its environment. For example, the fluorescence lifetime changes drastically when a peptide containing this residue moves from an aqueous solution into a lipid bilayer. nih.govusp.br This property allows researchers to monitor peptide-membrane interactions and determine the depth of penetration into the lipid core. nih.govusp.br

The emission spectrum of Boc-D-Nal exhibits a clear vibrational structure, a feature that becomes apparent in the spectra of peptides containing this residue when they are bound to lipid vesicles. usp.br This sensitivity to the local environment makes 3-(2-naphthyl)-L-alanine an excellent tool for studying the structural properties of peptides and their interactions with biological targets like cell membranes and receptors. nih.govusp.br

Spectroscopic Property Observation in Aqueous Solution Observation in Lipid Environment Inference
Fluorescence Emission Emission band typical of a polar environment.Emission band shifts to lower wavelengths and shows a more defined vibrational structure. usp.brThe naphthyl group moves from a polar to a non-polar environment, indicating membrane insertion. usp.br
Excited-State Lifetime Shorter lifetime.Drastically changed (longer) lifetime. nih.govusp.brConfirms the transition of the probe into the hydrophobic core of the lipid bilayer. nih.govusp.br

Computational and Theoretical Studies

Computational methods are frequently used in conjunction with experimental data to provide a deeper, atom-level understanding of the structural dynamics, electronic properties, and activity of molecules like Boc-3-(2-naphthyl)-L-alanine and its derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Recognition

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions. For peptides containing 3-(2-naphthyl)-L-alanine, MD simulations can reveal preferred conformations and mechanisms of molecular recognition.

For example, MD simulations have been used to show that peptides incorporating this amino acid can adopt amphipathic conformations. In these conformations, the hydrophobic phenyl and naphthyl groups align with the acyl chains of lipids in a cell membrane, while more polar parts of the peptide remain exposed to the aqueous environment. This simulated behavior helps to explain experimental observations of how these peptides interact with and disrupt bacterial membranes. MD simulations can also be used to examine the fluctuations of molecular structures in different environments, providing insights into their conformational stability. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations can provide insights that are difficult to obtain through experimental means alone. Studies involving derivatives of Boc-3-(2-naphthyl)-L-alanine have utilized quantum chemical methods to complement experimental findings. sci-hub.se

These calculations can be used to:

Predict and interpret spectroscopic data (e.g., NMR, IR).

Determine the distribution of electron density and electrostatic potential, which are crucial for understanding intermolecular interactions.

Model reaction pathways and transition states, helping to elucidate reaction mechanisms in peptide synthesis or enzymatic reactions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design. By systematically modifying a lead compound and evaluating the biological activity of the resulting analogues, researchers can determine which structural features are essential for a desired effect. Boc-3-(2-naphthyl)-L-alanine is often incorporated into peptides in SAR studies to explore the impact of a bulky, hydrophobic residue on biological activity. chemimpex.com

For example, in the design of peptide aldehyde inhibitors for the 20S proteasome, replacing other amino acids with 3-(2-naphthyl)-L-alanine has been a key strategy. researchgate.net SAR studies have shown that a hydrophobic, bulky side chain at certain positions in the peptide sequence can significantly enhance inhibitory activity. researchgate.net The substitution of residues in peptide antagonists for the cholecystokinin-2 receptor (CCK2R) with unnatural hydrophobic amino acids like naphthylalanine has also led to potent and selective compounds. sci-hub.se These studies help to build models that correlate specific structural properties with biological function, guiding the design of more effective therapeutic agents. researchgate.netsci-hub.se

Compound Series Target SAR Finding Related to Naphthylalanine
Peptide Aldehydes20S ProteasomeThe presence of a bulky hydrophobic side chain, such as that provided by 3-(2-naphthyl)-L-alanine, at the P3 position generally leads to active inhibitors. researchgate.net
CCK-4 AnaloguesCCK2 ReceptorSubstitution with unnatural and hydrophobic amino acids like naphthylalanine yielded potent and selective antagonists. sci-hub.se

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for Boc-3-(2-naphthyl)-L-alanine, and how do they compare in efficiency?

  • Answer : Two primary methods are documented:

  • Chemo-enzymatic synthesis : A hyperthermostable aminotransferase from Thermococcus profundus catalyzes transamination between 3-(2-naphthyl)pyruvate (NPA) and L-glutamate at 70°C. This method yields >99% enantiomeric excess (ee) and 93% molar yield due to precipitation-driven equilibrium shifts .
  • Chemical synthesis : Boc protection of 3-(2-naphthyl)-L-alanine using tert-butoxycarbonyl (Boc) anhydride under basic conditions, followed by purification via recrystallization or HPLC .
  • Comparison : Enzymatic synthesis avoids racemization and harsh reagents but requires specialized enzymes. Chemical synthesis offers scalability but may involve chiral resolution steps.

Q. How is Boc-3-(2-naphthyl)-L-alanine incorporated into peptide chains, and what coupling strategies are optimal?

  • Answer : It is used in Boc-based solid-phase peptide synthesis (SPPS):

Deprotection : Remove the Boc group with trifluoroacetic acid (TFA).

Coupling : Activate the carboxyl group with carbodiimides (e.g., DCC/HOBt) for amide bond formation.

Side-chain considerations : The bulky 2-naphthyl group may sterically hinder coupling; extended reaction times or elevated temperatures (40–50°C) improve efficiency .

Q. What are the recommended storage conditions to maintain stability?

  • Answer : Store at 0–6°C in airtight, desiccated containers to prevent hydrolysis of the Boc group . However, notes that the unprotected 3-(2-naphthyl)-L-alanine analog is stable at room temperature if kept dry and dark, suggesting similar handling for the Boc-protected derivative under inert atmospheres .

Q. Which analytical techniques validate the purity and identity of Boc-3-(2-naphthyl)-L-alanine?

  • Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% per ) .
  • Mass spectrometry (MS) : Confirm molecular weight (315.36 g/mol) via ESI-MS .
  • NMR : ¹H/¹³C NMR verifies Boc group integrity and aromatic proton patterns .

Advanced Research Questions

Q. How can researchers address low solubility of Boc-3-(2-naphthyl)-L-alanine during synthesis or peptide coupling?

  • Answer :

  • Solvent optimization : Use DMF or DMSO as co-solvents to enhance solubility in aqueous buffers .
  • Temperature modulation : Conduct reactions at 70°C (enzymatic) or 50°C (chemical) to improve kinetic solubility .
  • In situ precipitation : Leverage low solubility (e.g., in aqueous media) to drive reaction equilibrium toward product formation, as demonstrated in enzymatic synthesis .

Q. What strategies mitigate enantiomeric impurities in chemically synthesized Boc-3-(2-naphthyl)-L-alanine?

  • Answer :

  • Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
  • Asymmetric catalysis : Employ palladium-catalyzed asymmetric hydrogenation of dehydroalanine precursors.
  • Validation : Confirm ee via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How does the 2-naphthyl side chain influence peptide secondary structure and biological activity?

  • Answer :

  • Structural impact : The bulky aromatic group disrupts α-helix formation but stabilizes β-sheet or turn structures, as observed in cholecystokinin analogs .
  • Biological activity : Enhances receptor binding via π-π stacking with hydrophobic pockets (e.g., in G-protein-coupled receptors). Quantify effects via CD spectroscopy and molecular dynamics (MD) simulations .

Q. What protocols ensure safe handling of Boc-3-(2-naphthyl)-L-alanine given its hygroscopicity and potential decomposition?

  • Answer :

  • Hygroscopicity management : Store under nitrogen or argon with desiccants (e.g., silica gel).
  • Decomposition prevention : Avoid prolonged exposure to moisture or acidic/basic conditions. Use cold TFA (0–4°C) for Boc deprotection to minimize side reactions .
  • Safety protocols : Wear nitrile gloves and conduct reactions in fume hoods to prevent inhalation of fine particles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.